
(2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as HPPM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. HPPM is a small molecule inhibitor that has been shown to have promising effects on various biological systems, including cancer cells, viruses, and bacteria. In
Mecanismo De Acción
The mechanism of action of (2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its ability to bind to specific target proteins and enzymes involved in various biological processes. This compound has been shown to inhibit the activity of enzymes such as protein kinases, phosphatases, and proteases, which play crucial roles in cell signaling and regulation. By inhibiting these enzymes, this compound disrupts the normal functioning of cells and leads to cell death or apoptosis. This compound has also been shown to interfere with the replication and transcription of viral RNA and DNA, thereby inhibiting the spread of viruses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of oncogenic proteins. In viral-infected cells, this compound has been shown to reduce viral load, inhibit viral replication, and prevent the release of infectious virions. In bacterial cells, this compound has been shown to disrupt bacterial cell membrane integrity, inhibit bacterial growth, and reduce bacterial biofilm formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several advantages for lab experiments, including its small size, easy synthesis, and high potency. This compound is also stable under physiological conditions and has low toxicity in vitro. However, this compound has some limitations for lab experiments, including its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy. This compound also has limited selectivity for specific target proteins and enzymes, which can lead to off-target effects and toxicity.
Direcciones Futuras
There are several future directions for research on (2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, including its optimization for specific target proteins and enzymes, its development as a drug candidate for cancer, viral, and bacterial diseases, and its application in combination therapy with other drugs. This compound can also be modified to improve its solubility and bioavailability, and its structure-activity relationship can be further explored to identify more potent and selective derivatives. This compound can also be used as a tool compound to study the biology of specific target proteins and enzymes, and its mechanism of action can be further elucidated using biochemical and biophysical techniques.
Métodos De Síntesis
The synthesis method for (2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves the reaction of 2-hydroxyquinoline-4-carboxylic acid with 3-(pyrazin-2-yloxy)piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere of nitrogen or argon. The resulting product is purified by column chromatography or recrystallization to obtain this compound as a white solid.
Aplicaciones Científicas De Investigación
(2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to have potential applications in various scientific research fields, including cancer research, viral research, and bacterial research. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways involved in cancer cell survival and metastasis. In viral research, this compound has been shown to inhibit the replication and spread of various viruses, including HIV, influenza, and Zika virus. In bacterial research, this compound has been shown to inhibit the growth and survival of various bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
4-(3-pyrazin-2-yloxypiperidine-1-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-17-10-15(14-5-1-2-6-16(14)22-17)19(25)23-9-3-4-13(12-23)26-18-11-20-7-8-21-18/h1-2,5-8,10-11,13H,3-4,9,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCJZKKNRYLYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B2900403.png)
![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2900405.png)
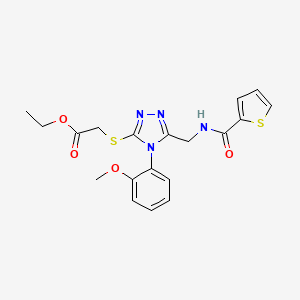
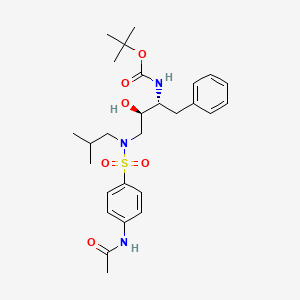
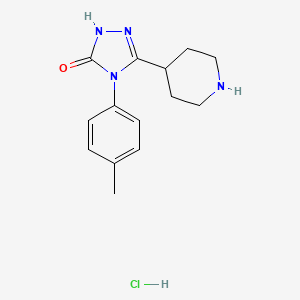
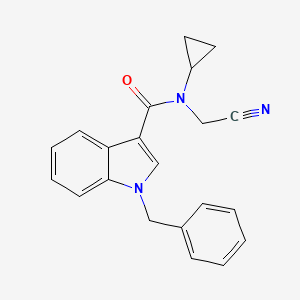
![ethyl 2-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2900412.png)
![(3R,8As)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride](/img/structure/B2900413.png)
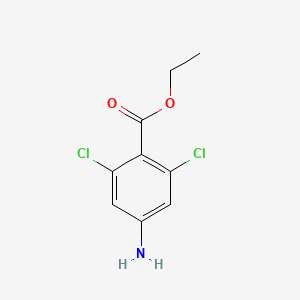
![[2-(N-cyclohexylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2900418.png)
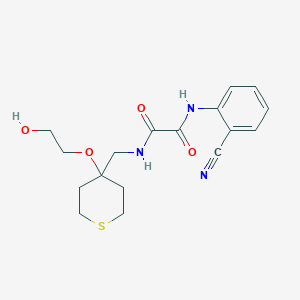
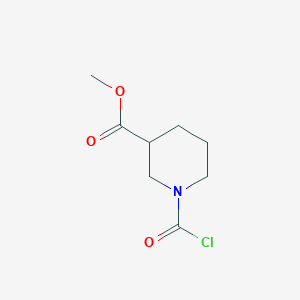
![(E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide](/img/structure/B2900423.png)
![Diethyl 5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2900424.png)